molecular formula C12H17NO2 B1651820 N-tert-Butyl-2-(hydroxymethyl)benzamide CAS No. 134750-51-9

N-tert-Butyl-2-(hydroxymethyl)benzamide

Cat. No. B1651820
CAS RN: 134750-51-9
M. Wt: 207.27 g/mol
InChI Key: MDNJMSNAIMZUNN-UHFFFAOYSA-N
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Description

“N-tert-Butyl-2-(hydroxymethyl)benzamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of N-tert-butyl amides, a group to which N-tert-Butyl-2-(hydroxymethyl)benzamide belongs, can be achieved through various methods . One approach involves the reaction of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields . The catalyst, Cu(OTf)2, is highly stable and efficient for this Ritter reaction under solvent-free conditions at room temperature .

Scientific Research Applications

  • Catalytic Applications and Chemical Synthesis

    • The study by Imamoto et al. (2012) discusses the use of tert-butylmethylphosphino groups in the synthesis of chiral pharmaceutical ingredients, highlighting their role in catalyzing asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).
    • Jasch et al. (2012) explore the use of tert-butyl phenylazocarboxylates in synthetic organic chemistry, particularly in nucleophilic substitutions and radical reactions, which are fundamental processes in chemical synthesis (Jasch et al., 2012).
  • Materials and Polymer Science

    • Hsiao et al. (2000) describe the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These materials have applications in creating transparent, flexible, and tough films with high thermal stability (Hsiao et al., 2000).
  • Pharmaceutical and Medicinal Chemistry

    • The research by Yedage and Bhanage (2017) demonstrates the versatility of tert-butyl nitrite in synthesizing a variety of chemical structures, including N-nitrosoamides, carboxylic acids, and benzocoumarins, which have potential applications in drug discovery and development (Yedage & Bhanage, 2017).
  • Environmental and Safety Studies

    • Chen et al. (2008) assess the genotoxicity of various compounds including N-tert-butyl-alpha-phenylnitrone, providing essential safety and environmental impact data, crucial in the development and use of these compounds (Chen et al., 2008).
  • Optical and Electronic Materials

    • Qian et al. (2007) investigate 2-(2'-hydroxyphenyl)benzothiazole-based compounds with tert-butyl groups, focusing on their unique optical properties due to aggregation-induced emission enhancement. These findings are relevant for developing new materials for electronic and photonic applications (Qian et al., 2007).

properties

IUPAC Name

N-tert-butyl-2-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)13-11(15)10-7-5-4-6-9(10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNJMSNAIMZUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566816
Record name N-tert-Butyl-2-(hydroxymethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-2-(hydroxymethyl)benzamide

CAS RN

134750-51-9
Record name N-tert-Butyl-2-(hydroxymethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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